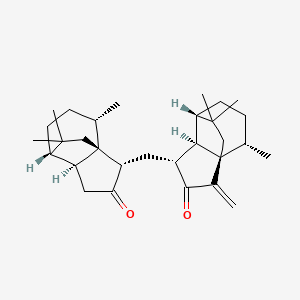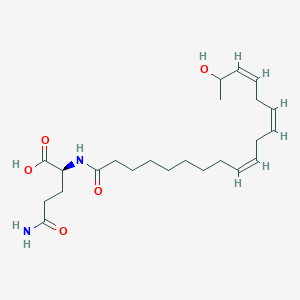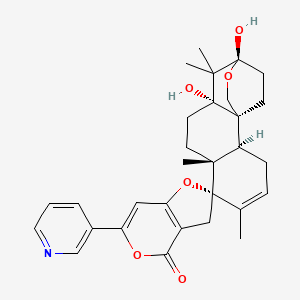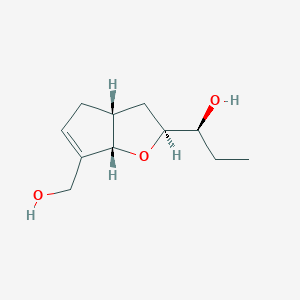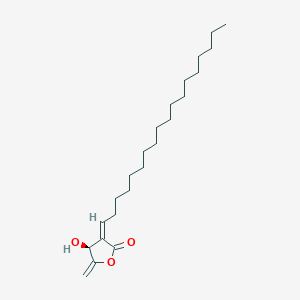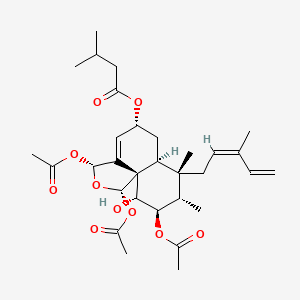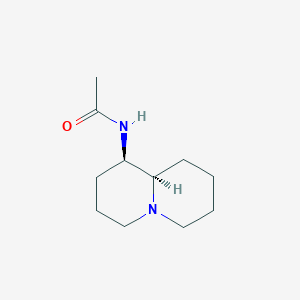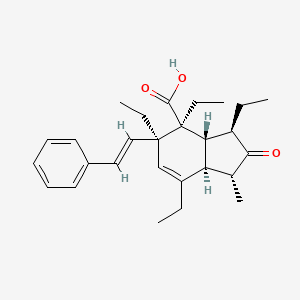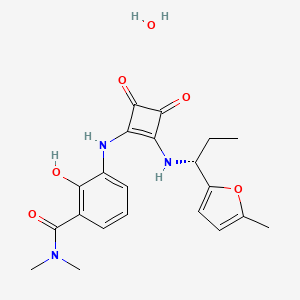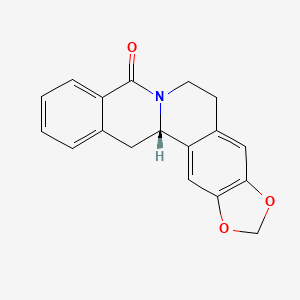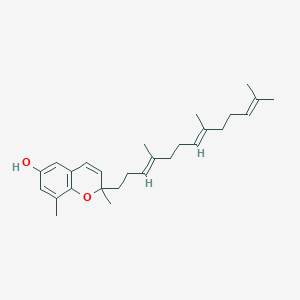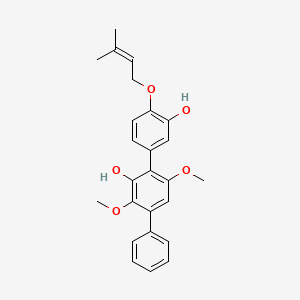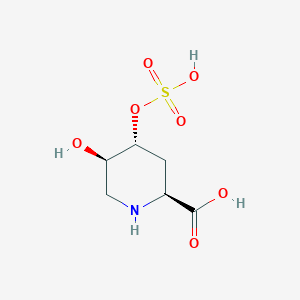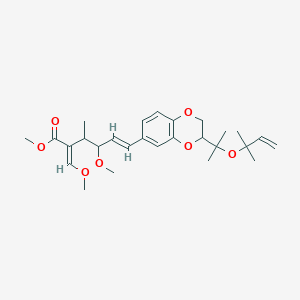![molecular formula C20H32O3 B1247149 2-methoxy-6-tridecyl-[1,4]benzoquinone CAS No. 5259-06-3](/img/structure/B1247149.png)
2-methoxy-6-tridecyl-[1,4]benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-6-tridecyl-[1,4]benzoquinone is an organic compound with the molecular formula C20H32O3. It is a solid with a pale yellow to orange-yellow crystalline morphology. This compound is commonly used as a chemical dye and photosensitive material, and has a wide range of applications in the field of optics and electronics .
Vorbereitungsmethoden
The preparation of 2-methoxy-6-tridecyl-[1,4]benzoquinone typically involves the reaction of 1,4-benzoquinone with methanol to produce the desired compound. The reaction conditions include maintaining a controlled environment to avoid exposure to fire sources and oxidizing agents due to the compound’s inherent toxicity and irritant properties . Industrial production methods are similar, with additional safety measures to ensure proper ventilation and handling.
Analyse Chemischer Reaktionen
2-methoxy-6-tridecyl-[1,4]benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-methoxy-6-tridecyl-[1,4]benzoquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic effects on cancer cell lines.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to induce apoptosis in tumor cells.
Wirkmechanismus
The mechanism of action of 2-methoxy-6-tridecyl-[1,4]benzoquinone involves its interaction with cellular components to induce apoptosis. The compound targets specific molecular pathways, leading to the activation of caspases and the generation of reactive oxygen species (ROS), which ultimately result in cell death .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-methoxy-6-tridecyl-[1,4]benzoquinone include:
2-Methoxy-6-pentyl-2,5-cyclohexadiene-1,4-dione:
2,5-Dihydroxy-2,5-cyclohexadiene-1,4-dione: Another quinone derivative with comparable reactivity and uses.
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Exhibits prominent cytotoxicity against human tumor cell lines.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its applications and effects.
Eigenschaften
CAS-Nummer |
5259-06-3 |
|---|---|
Molekularformel |
C20H32O3 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
2-methoxy-6-tridecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15-18(21)16-19(23-2)20(17)22/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
CBEDFJLNGRMUQV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
Kanonische SMILES |
CCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
Synonyme |
2-methoxy-6-tridecyl-1,4-benzoquinone AC7-1 cpd |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


